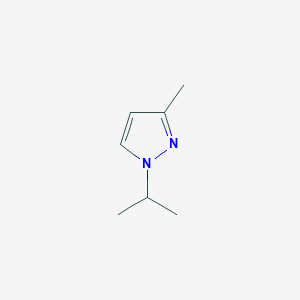

1-isopropyl-3-methyl-1H-pyrazole

Overview

Description

1-Isopropyl-3-methyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Synthesis Analysis

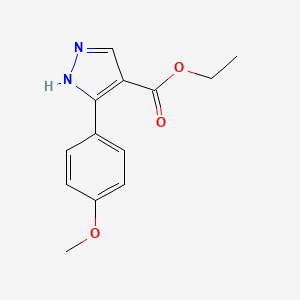

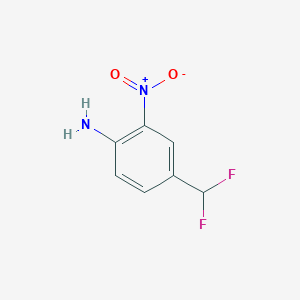

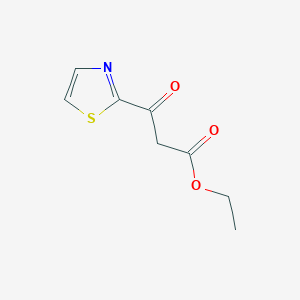

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis

The molecular structure of this compound is characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .Chemical Reactions Analysis

Pyrazoles exhibit a wide range of chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Scientific Research Applications

Catalysis and Ligand Synthesis

1-Isopropyl-3-methyl-1H-pyrazole and its derivatives have been utilized in the field of catalysis and ligand synthesis. For example, a study by Bovens, Togni, and Venanzi (1993) discussed the use of optically active pyrazoles in the preparation of ligands for palladium-catalyzed asymmetric allylic alkylation (Bovens, Togni, & Venanzi, 1993). Similarly, a 2002 study by Grotjahn et al. explored the synthesis of pyrazoles with functionalized side chains, indicating their potential application as ligands (Grotjahn et al., 2002).

Molecular Synthesis and Characterization

The synthesis and characterization of this compound derivatives have been a subject of interest in various studies. Ren et al. (2010) focused on the methylation of 5-Amino-3-methylthio-1H-pyrazole derivatives and analyzed their crystal structures (Ren et al., 2010). Another study by Lam, Park, and Sloop (2022) reported on the acid-catalyzed synthesis of a new trifluoromethylated indenopyrazole, highlighting the diverse applications of pyrazole compounds (Lam, Park, & Sloop, 2022).

Material Science and Corrosion Inhibition

This compound derivatives have also been investigated for their applications in material science, specifically in corrosion inhibition. A study by Chetouani et al. (2005) explored the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media, demonstratingthe potential of pyrazole derivatives in this domain (Chetouani et al., 2005).

Photophysical and Quantum Chemical Analysis

Pyrazole derivatives have been examined for their photophysical properties and their behavior in different mediums. For instance, Mati et al. (2012) conducted a study on the spectral response of pyrazoline derivatives, which are closely related to pyrazoles, in β-cyclodextrin nanocavities. Their work highlights the unique solvatochromic responses of these compounds, indicating their potential in photophysical applications (Mati et al., 2012).

Crystallography and Structural Analysis

The structural analysis of pyrazole derivatives has been a significant area of research. Claramunt et al. (2006) combined X-ray crystallography, NMR, and DFT calculations to study the structures of various N-unsubstituted pyrazoles, including those with isopropyl and methyl substitutions. This research aids in understanding the molecular and supramolecular structures of these compounds (Claramunt et al., 2006).

Safety and Hazards

Mechanism of Action

Target of Action

Pyrazole derivatives are known to exhibit a wide spectrum of biological properties . They have been found in many important synthetic drug molecules, indicating their potential to bind with high affinity to multiple receptors .

Mode of Action

Pyrazoles, in general, are known for their structural versatility, which allows them to interact with various biological targets . The presence of two adjacent nitrogen atoms in the pyrazole ring can influence its reactivity, leading to changes in its interaction with targets .

Biochemical Pathways

Pyrazole derivatives are known to impact a broad range of pharmacological properties . This suggests that they may affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad biological activities of pyrazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrazole derivatives .

properties

IUPAC Name |

3-methyl-1-propan-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-6(2)9-5-4-7(3)8-9/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFOKFFWKPBELZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

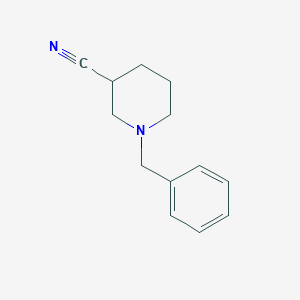

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B1344603.png)

![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1344612.png)